molecular formula C13H15BrN4O2 B2671336 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899952-57-9

1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

Cat. No. B2671336
CAS RN: 899952-57-9
M. Wt: 339.193
InChI Key: GQQKOIJJMGJOJU-UHFFFAOYSA-N
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Description

1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as BU-1, and it has gained attention due to its unique properties and potential applications in various fields of study. Additionally, this paper will list future directions for further research on BU-1.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Heterocycles : The synthesis of derivatives like 3,4-dihydro-6H,8H-pyrimido [4,5-c] [1,2] oxazin-7-one involves intermediate compounds related to 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, demonstrating the chemical's utility in forming complex heterocyclic structures (Lin & Brown, 1989).

  • Formation of Amine Derivatives : The chemical is instrumental in the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, showcasing its role in generating amine derivatives (Zav’yalov & Zavozin, 1987).

  • Phthalimide Derivatives : It is used in creating N-(arylsulfonyloxy)phthalimides and subsequent derivatives through base-catalyzed Lossen and Beckmann rearrangements (Fahmy et al., 1977).

Chemical Reactions and Properties

  • Study of Urea Derivatives : Research into the stereochemistry of thiourea and urea derivatives derived from 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea has contributed to a better understanding of saturated heterocycles and their chemical properties (Fülöp et al., 1985).

  • Anticancer Activity : Certain derivatives synthesized using this chemical have shown significant in vitro anticancer activities against various cancer cell lines, indicating its potential in medicinal chemistry (Saad & Moustafa, 2011).

  • Urea Coupling and Rearrangement : The compound plays a role in the alpha-pyridylation of chiral amines via urea coupling, lithiation, and rearrangement, demonstrating its versatility in stereochemical transformations (Clayden & Hennecke, 2008).

Molecular Modeling and Analysis

  • Urease Mechanism Modeling : It aids in modeling the mechanism of urease, an enzyme, by studying the interaction of urea with hydroxide-bridged dinuclear nickel complexes (Barrios & Lippard, 1999; 2000) (Barrios & Lippard, 2000).

  • Crystal Structure Analysis : The compound is used in crystallography to understand the structural details of molecules like metobromuron, providing insights into molecular interactions (Kang et al., 2015).

  • Thermodynamic Studies : It features in the study of interactions between urea and other molecules, helping in the understanding of thermodynamics and molecular recognition (Ivanov et al., 2006) (Gale, 2006).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea involves the reaction of 3-(4-oxo-3H-phthalazin-1-yl)propan-1-amine with 3-bromopropyl isocyanate, followed by the addition of water to form the final product.", "Starting Materials": [ "3-(4-oxo-3H-phthalazin-1-yl)propan-1-amine", "3-bromopropyl isocyanate", "Water" ], "Reaction": [ "Step 1: React 3-(4-oxo-3H-phthalazin-1-yl)propan-1-amine with 3-bromopropyl isocyanate in anhydrous conditions to form 1-(3-bromopropyl)-3-(4-oxo-3H-phthalazin-1-yl)urea.", "Step 2: Add water to the reaction mixture and stir for several hours to form the final product, 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS RN

899952-57-9

Product Name

1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

Molecular Formula

C13H15BrN4O2

Molecular Weight

339.193

IUPAC Name

1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

InChI

InChI=1S/C13H15BrN4O2/c14-6-3-7-15-13(20)16-8-11-9-4-1-2-5-10(9)12(19)18-17-11/h1-2,4-5H,3,6-8H2,(H,18,19)(H2,15,16,20)

InChI Key

GQQKOIJJMGJOJU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NCCCBr

solubility

not available

Origin of Product

United States

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